2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

Catalog No.
S679080
CAS No.
58632-95-4
M.F
C₁₃H₁₄N₂O₃
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitri...

CAS Number

58632-95-4

Product Name

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

IUPAC Name

tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate

Molecular Formula

C₁₃H₁₄N₂O₃

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+

InChI Key

QQWYQAQQADNEIC-RVDMUPIBSA-N

SMILES

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1

Synonyms

2-(tert.-Butoxycarbonyloxyimino)phenylacetonitrile; Boc-ON; NSC 328381; α-[[[(1,1-Dimethylethoxy)carbonyl]oxy]imino]benzeneacetonitrile;

Canonical SMILES

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1

Synthesis and Chemical Properties:

  • Boc-ON is a chemical compound used in organic synthesis as a reagent for the introduction of a Boc (tert-butoxycarbonyl) protecting group.
  • It is synthesized from various starting materials depending on the specific reaction conditions, but commonly involves the reaction of a phenylacetonitrile derivative with sodium tert-butoxide and an oxime.
  • Boc-ON is a stable solid at room temperature but can decompose upon heating [].

Applications in Organic Synthesis:

  • The primary application of Boc-ON lies in its ability to introduce a Boc protecting group onto amines. The Boc group is a widely used protecting group in organic synthesis due to its ease of introduction and removal under specific conditions [].
  • By protecting amines with Boc, chemists can selectively modify other functional groups within a molecule without affecting the protected amine. This temporary protection strategy is crucial in the multi-step synthesis of complex molecules.

Safety and Handling:

  • Boc-ON is classified as a harmful substance and can be toxic if swallowed or inhaled. It can also cause skin and eye irritation [].
  • It is essential to handle Boc-ON with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, with the chemical formula C₁₃H₁₄N₂O₃, is a compound notable for its role in organic synthesis and as a protecting group for amines. This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the oxime functional group enhances its reactivity, making it useful in various chemical transformations.

The compound is versatile in its chemical behavior, participating in several types of reactions:

  • Nucleophilic Substitution: The oxime group can undergo nucleophilic attack, facilitating the introduction of various nucleophiles.
  • Cyclization: It can participate in cyclization reactions, forming more complex cyclic structures.
  • Condensation Reactions: The compound can condense with aldehydes or ketones to form oxime derivatives.

These reactions make 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile a valuable intermediate in synthetic organic chemistry .

Several methods have been developed for synthesizing 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile:

  • Direct Reaction of Phenylacetonitrile: This method involves reacting phenylacetonitrile with tert-butoxycarbonyl hydroxylamine under controlled conditions.
  • One-Pot Reactions: Recent studies have demonstrated one-pot methods that allow for the conversion of azides to Boc-protected amines using this compound as an intermediate. This method simplifies the synthesis process and improves yield .
  • Use of Protecting Groups: The incorporation of protecting groups during the synthesis helps in selectively modifying functional groups without affecting others.

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is primarily used in:

  • Organic Synthesis: As a protecting group in the synthesis of complex organic molecules, particularly in peptide synthesis.
  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in studies focusing on reaction mechanisms and new synthetic methodologies.

Several compounds share structural similarities with 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, including:

Compound NameStructure FeaturesUnique Properties
2-(Benzoyloxyimino)-2-phenylacetonitrileBenzoyl group instead of tert-butoxycarbonylDifferent steric effects influencing reactivity
2-(Acetoxyimino)-2-phenylacetonitrileAcetyl group replacing tert-butoxycarbonylMore reactive due to less steric hindrance
2-(Methoxyimino)-2-phenylacetonitrileMethoxy group insteadLower molecular weight may affect solubility

The uniqueness of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile lies in its combination of stability due to the bulky tert-butoxycarbonyl group and reactivity from the oxime functionality, making it particularly useful as a protecting agent in synthetic chemistry .

Boc-ON emerged in the late 20th century as a safer alternative to traditional Boc-protecting reagents such as di-tert-butyl dicarbonate (Boc anhydride) and tert-butyl azidoformate. Early Boc-protection methods relied on phosgene-derived reagents, which posed significant toxicity and handling risks. The synthesis of Boc-ON, first reported in the 1980s, addressed these limitations by eliminating phosgene and pyridine from its preparation. The compound is formally an oxime carbonate, characterized by the (Z)-configuration of its imino group, which enhances its reactivity toward amines.

Key milestones in its development include:

  • 1980s: Initial synthetic routes using sodium hydride and di-tert-butyl dicarbonate under anhydrous conditions.
  • 1990s: Optimization for industrial-scale production, achieving yields exceeding 90%.
  • 2000s: Recognition as a preferred reagent for solid-phase peptide synthesis due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry.

Evolution of Oxime Carbonate Chemistry

Oxime carbonates, a subclass of imine derivatives, gained prominence for their dual functionality: the oxime moiety acts as a leaving group, while the carbonate enables efficient transfer of protecting groups. Boc-ON exemplifies this reactivity, where the tert-butoxycarbonyl group is transferred to amines via nucleophilic attack, releasing 2-phenyl-2-hydroxyiminoacetonitrile as a byproduct. Comparative studies reveal that Boc-ON’s steric bulk minimizes side reactions such as oligomerization, a common issue with smaller alkoxycarbonyl reagents.

Historical Significance in Peptide Chemistry

The Boc group’s acid-labile nature made it indispensable in early peptide synthesis, particularly in the Merrifield solid-phase approach. However, conventional Boc reagents required harsh deprotection conditions (e.g., HCl in dioxane), limiting compatibility with acid-sensitive residues. Boc-ON’s mild activation profile—enabled by its oxime carbonate structure—allowed for efficient Boc-protection under neutral or weakly basic conditions, preserving delicate functional groups. This innovation facilitated the synthesis of complex peptides containing tryptophan, methionine, and glycosylated residues.

Positioning in the Landscape of Protecting Group Reagents

Boc-ON occupies a niche between classical Boc anhydride and modern uronium-based activators. A comparative analysis highlights its advantages:

PropertyBoc-ONBoc AnhydrideFmoc-OSu
ReactivityModerateHighHigh
Side ReactionsRare (<5%)Common (e.g., carbamate)Occasional (e.g., dipeptides)
Deprotection ConditionsTFA/DCMHCl/dioxanePiperidine/DMF
Storage Stability2 years at 0–10°C1 year at RT6 months at −20°C

Data compiled from.

Electronic and Steric Influences on Reactivity

The Boc-ON molecule exhibits pronounced electronic polarization due to the electron-withdrawing nitrile (-C≡N) and oxime (N–O) groups. The nitrile’s strong inductive (-I) effect withdraws electron density from the adjacent carbon, enhancing the electrophilicity of the iminocarbonyl system (C=N–O–Boc). This polarization facilitates nucleophilic attacks at the carbonyl carbon during peptide coupling reactions [7] [8]. Concurrently, the tert-butoxycarbonyloxy group introduces steric bulk, shielding the N–O bond from undesired side reactions.

Density functional theory (DFT) calculations reveal that the phenyl ring’s π-system participates in resonance with the nitrile group, stabilizing the molecule’s planar geometry. However, steric clashes between the tert-butyl group and the phenyl ring impose a dihedral angle of approximately 120° between these moieties, limiting rotational freedom and directing reactivity toward specific trajectories [5] [8].

N–O Bond Activation Pathways

The N–O bond in Boc-ON is a critical site for activation, often preceding carbocation formation or radical intermediates. Two primary pathways dominate:

  • Heterolytic Cleavage: Under acidic conditions, protonation of the oxime oxygen generates a leaving group (Boc-OH), weakening the N–O bond. Subsequent dissociation produces a nitrilium ion intermediate (Ph–C≡N⁺–), which reacts with nucleophiles like amines in peptide synthesis [4] [7].
  • Homolytic Cleavage: Photoredox catalysis or hydrogen atom transfer (HAT) agents, such as those involving copper or manganese oxides, abstract a hydrogen from the oxime O–H bond (if present), generating an iminoxyl radical (Ph–C=N–O- ). This pathway is less common in Boc-ON due to the absence of a free O–H group but becomes relevant in derivatives where the Boc group is replaced with hydrogen [3] [8].

The choice of pathway depends on reaction conditions. For instance, Boc-ON’s use in peptide coupling relies on heterolytic cleavage, whereas metal-catalyzed reactions may favor radical intermediates [2] [8].

Carbocation Formation and Stability Considerations

Carbocation intermediates arise during Boc-ON’s decomposition or functionalization. The nitrilium ion (Ph–C≡N⁺–), formed via N–O bond cleavage, is stabilized by resonance with the phenyl ring and nitrile group. This delocalization lowers the carbocation’s energy, as shown by computational studies where the positive charge distributes across the aryl and nitrile π-systems [4] [8].

Steric effects from the tert-butyl group further influence carbocation stability. Molecular dynamics simulations indicate that the bulky Boc moiety slows recombination reactions by physically blocking access to the electrophilic carbon [5] [7]. This steric protection is exploited in solid-phase peptide synthesis, where Boc-ON’s controlled release of reactive intermediates prevents undesired polymerization [7].

Molecular Orbital Theory of Reactivity

Frontier molecular orbital analysis provides insight into Boc-ON’s reactivity. The lowest unoccupied molecular orbital (LUMO) is localized on the nitrile and iminocarbonyl groups, with significant contributions from the N–O σ* antibonding orbital (Figure 1). This LUMO distribution explains the molecule’s susceptibility to nucleophilic attack at the carbonyl carbon.

OrbitalEnergy (eV)Localization
HOMO-7.2Phenyl π-system
LUMO-1.8C≡N and N–O σ*

The HOMO–LUMO gap (5.4 eV) indicates moderate reactivity, consistent with Boc-ON’s role as a mild coupling reagent. Conjugation between the phenyl ring and nitrile group raises the HOMO energy, enabling charge-transfer interactions with electron-deficient partners [5] [8].

Solvent and Environmental Effects on Reaction Mechanisms

Solvent polarity profoundly influences Boc-ON’s reactivity. In polar aprotic solvents like acetonitrile (ACN), the molecule exists as a monomer, with the nitrile group engaged in weak dipole–dipole interactions. This solvation enhances electrophilicity at the carbonyl carbon, accelerating peptide bond formation [5] [7]. Conversely, in tetrahydrofuran (THF), aggregation via homoconjugation reduces reactivity by shielding the active site [5].

Dielectric constant (ε) also modulates N–O bond stability. High-ε solvents (e.g., dimethyl sulfoxide, DMSO) stabilize charged intermediates like the nitrilium ion, favoring heterolytic cleavage. Low-ε solvents (e.g., toluene) promote radical pathways by reducing electrostatic stabilization of ions [3] [5].

XLogP3

3.3

UNII

F039SLP7BB

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

58632-95-4

General Manufacturing Information

Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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